Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid
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Overview
Description
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid is a complex organic compound characterized by its unique pyrano[3,2-c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrano[3,2-c]pyridine Core: This step involves cyclization reactions that form the core structure of the compound.
Introduction of the tert-Butoxycarbonyl Group: This protective group is added to the molecule to prevent unwanted reactions during subsequent steps.
Final Functionalization: The carboxylic acid group is introduced, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(4aS,8R,8aS)-5-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- N-tert-butoxycarbonyl-thiazolidine carboxylic acid
Uniqueness
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4aS,8R,8aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-9-5-4-6-19-11(9)10(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11-/m0/s1 |
InChI Key |
XVYGRSFUCGOEMZ-AXFHLTTASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCO[C@@H]2[C@@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCOC2C(C1)C(=O)O |
Origin of Product |
United States |
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